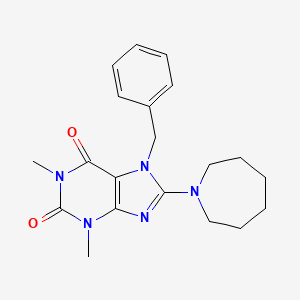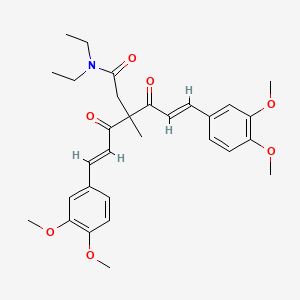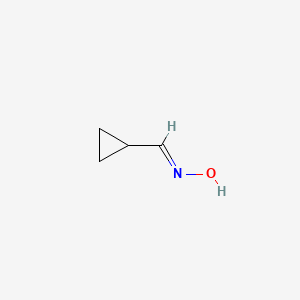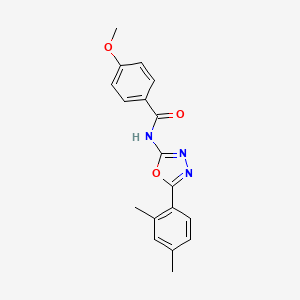
8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione” is a chemical compound that belongs to the class of purines . Purines are biologically significant compounds, and modified purines are often used in medicinal chemistry. The azepane ring in the structure is a seven-membered heterocyclic compound, which is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system. The azepane ring provides a flexible, seven-membered cyclic amine structure, and the benzyl group is a common structural motif in medicinal chemistry .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical for purines, such as alkylation, acylation, or nucleophilic substitution at the purine ring. The azepane ring might undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the purine and azepane rings might influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Potential Antineoplastic Agents
Research by Koebel, Needham, and Blanton (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the antitumor activity reported for similar structures. Although the preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds, this study represents an early effort to explore the therapeutic potential of azepine derivatives R. F. Koebel, L. Needham, C. Blanton, 1975.
Heterocyclic Chemistry Innovations
Chaloupka et al. (1977) focused on the synthesis and reactions of 8-membered heterocycles, revealing the chemical versatility and potential applications of azepine derivatives in developing new heterocyclic compounds. This research contributes to the understanding of the chemical behavior and synthetic applications of azepines Stanislav Chaloupka, Piero Vittorelli, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, Willi E. Oberhänsli, 1977.
Corrosion Inhibition Studies
A study by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. Although not directly related to 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione, this research illustrates the broader interest in applying organic compounds to solve practical problems, such as corrosion M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020.
Development of Novel Synthetic Methodologies
Research efforts have also focused on developing novel synthetic methodologies for azepine derivatives. For instance, studies on the synthesis of benzodiazepine derivatives and their potential anticonvulsant activities showcase the ongoing exploration of azepine-based compounds in medicinal chemistry MotokiShinichi, UrakawaChikahiro, KanoAkio, FushimiYukio, MurataKatsumi, 1970.
Anticonvulsant Activity Evaluation
Shao et al. (2018) synthesized and screened a series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives for their anticonvulsant activities, highlighting the potential of azepine derivatives in the development of new antiepileptic drugs Yun-Peng Shao, Rong-Bi Han, Huiwei Wu, Fengyu Piao, 2018.
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(14-15-10-6-5-7-11-15)19(21-17)24-12-8-3-4-9-13-24/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFOJSSWRBOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)

![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)

![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)